molecular formula C13H6Br6 B1516810 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene

1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene

Cat. No.: B1516810
M. Wt: 641.6 g/mol
InChI Key: FSJRGYDDQXEJNK-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene: is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a polyhalogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene typically involves the bromination of benzene derivatives. One common method is the bromination of aniline with elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . Further bromination of this compound can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can optimize the yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of bromine.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or the disruption of molecular structures. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene is unique due to its high degree of bromination and the specific arrangement of bromine atoms. This gives it distinct chemical properties and makes it suitable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C13H6Br6

Molecular Weight

641.6 g/mol

IUPAC Name

1,3,5-tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene

InChI

InChI=1S/C13H6Br6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2

InChI Key

FSJRGYDDQXEJNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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